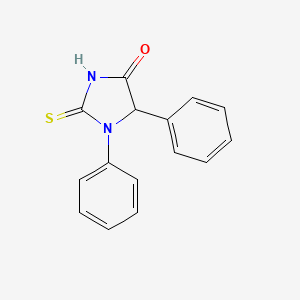

1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-13(11-7-3-1-4-8-11)17(15(19)16-14)12-9-5-2-6-10-12/h1-10,13H,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACQWPJZGHCXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=S)N2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572102 | |

| Record name | 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194204-32-5 | |

| Record name | 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design for 1,5 Diphenyl 2 Sulfanylideneimidazolidin 4 One and Its Analogs

Evolution of Synthetic Strategies for the Imidazolidinone Core

The foundational strategies for constructing the 2-thiohydantoin (B1682308) core, the structural basis of 1,5-diphenyl-2-sulfanylideneimidazolidin-4-one, have progressed significantly over time. Initial methods relied on straightforward cyclocondensation reactions, which have been augmented by modern approaches that offer greater molecular diversity and procedural efficiency.

Conventional Cyclocondensation Approaches

Conventional methods for the synthesis of the 2-thiohydantoin ring system are primarily based on the cyclocondensation of suitable precursors. One of the most established routes involves the reaction of α-amino acids with isothiocyanate derivatives. jchemrev.comijrpr.com This approach allows for the introduction of substituents at the N-1, N-3, and C-5 positions, depending on the specific structures of the starting materials. For the synthesis of 5,5-disubstituted analogs, a common method is the condensation of an α-dicarbonyl compound, such as benzil (B1666583), with thiourea (B124793) or its derivatives in an alkaline solution, a pathway often referred to as the Biltz reaction. niscpr.res.inresearchgate.net

Another classical approach involves heating a mixture of an α-amino acid and thiourea, often without a solvent, at high temperatures (170-220°C). nih.gov This direct condensation method is advantageous due to its simplicity, low cost, and the use of readily available starting materials. nih.gov The mechanism is proposed to involve an initial attack of a thiourea amino group on the amino acid's carboxyl group, followed by an intramolecular attack of the amino acid's α-amino group on the thiocarbonyl, leading to cyclization and the elimination of ammonia. nih.gov

The table below summarizes representative examples of conventional cyclocondensation reactions for synthesizing 2-thiohydantoin derivatives.

| Starting Material 1 | Starting Material 2 | Product | Conditions | Yield (%) | Reference |

| Benzil | Thiourea | 5,5-Diphenyl-2-thiohydantoin (B181291) | 30% NaOH, Ethanol (B145695), Reflux | 63 | niscpr.res.in |

| L-Isoleucine | Thiourea | (S)-5-(sec-Butyl)-2-thiohydantoin | Oil bath, 180-195°C, 30 min | 96 | nih.gov |

| α-Amino acid ester | Isothiocyanate | 3,5-Disubstituted-2-thiohydantoin | Microwave, K2CO3, 7 min | 88-99 | youngin.com |

| Phenylglyoxal | Phenylthiourea | 1,5-Diphenyl-2-thiohydantoin | PPE, Microwave, 2.5-3.5 min | 81-95 | N/A |

Note: PPE refers to Polyphosphoric Ester. Data for the Phenylglyoxal reaction is generalized from similar syntheses.

Multicomponent Reaction (MCR) Strategies for Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for generating molecular diversity. jchemrev.comjchemrev.com These strategies are prized for their high atom economy, procedural simplicity, and ability to construct complex molecules in a convergent manner. For the synthesis of diverse 2-thiohydantoin libraries, a notable one-pot, three-component procedure has been developed. jchemrev.comjchemrev.com This method involves the reaction of an α-amino acid ester with an aldehyde, followed by reduction of the resulting imine and subsequent addition of an isothiocyanate to the reaction mixture. jchemrev.comjchemrev.com This strategy allows for variation at three positions of the thiohydantoin core in a single sequence.

Another relevant MCR is the Bucherer-Bergs reaction, a four-component reaction traditionally used for hydantoin (B18101) synthesis, which has been adapted for 2-thiohydantoins. jchemrev.comjchemrev.com This reaction typically involves a ketone, cyanide, and ammonium (B1175870) carbonate, and modifications have been developed to utilize nitriles as starting materials, expanding the scope of accessible structures. jchemrev.comjchemrev.com

| Component 1 | Component 2 | Component 3 | Product Type | Key Features | Reference |

| α-Amino acid ester | Aldehyde | Isothiocyanate | 1,3,5-Trisubstituted-2-thiohydantoins | One-pot procedure, high diversity | jchemrev.comjchemrev.com |

| Ketone/Nitrile | Potassium Cyanide | Ammonium Carbonate | 5,5-Disubstituted-thiohydantoins | Modified Bucherer-Bergs reaction | jchemrev.comjchemrev.com |

Transformations of Precursor Heterocyclic Systems

The 2-thiohydantoin core can also be synthesized by the chemical transformation of other pre-existing heterocyclic rings. This approach is valuable as it can leverage the availability of diverse precursor scaffolds. A well-known example is the reaction of oxazolinones (azlactones) with thiocyanate (B1210189) salts. nih.gov The oxazolinone ring undergoes nucleophilic attack and rearrangement to form the thiohydantoin structure.

More recently, syntheses starting from isatin (B1672199) (1H-indole-2,3-dione) derivatives have been reported. Isatin can be converted to a 3-thiosemicarbazone, which then undergoes a cyclization reaction with chloroacetic acid in the presence of a base like piperidine (B6355638) to yield a 3-(isatin-3-imino)-2-thiohydantoin. tandfonline.comtandfonline.com This microwave-assisted method provides an efficient route from the indole (B1671886) framework to more complex thiohydantoin systems. tandfonline.comtandfonline.com

Catalyst-Mediated Synthetic Pathways

The use of catalysts in the synthesis of this compound and its analogs can offer significant advantages, including milder reaction conditions, improved yields, and enhanced selectivity. Both organocatalytic and metal-catalyzed approaches have been explored.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a key area of green chemistry. In the context of 2-thiohydantoin synthesis, heterogeneous organocatalysts have been developed to facilitate the reaction under environmentally benign conditions. One such system employs 8-hydroxyquinoline-5-sulfonic acid supported on mesoporous SBA-15 silica. thieme-connect.com This solid-supported acid catalyst effectively promotes the reaction between α-amino esters and isothiocyanates under solvent-free conditions. thieme-connect.com The catalyst demonstrates good reusability, maintaining high activity over several cycles. thieme-connect.com

| Catalyst | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |

| 8-Hydroxyquinoline-5-sulfonic acid on SBA-15 | α-Amino ester | Isothiocyanate | Solvent-free | 75-97 | thieme-connect.com |

Metal-Catalyzed Processes

Metal-based catalysts, particularly Lewis acids, have been shown to mediate the synthesis and derivatization of thiohydantoins. For instance, the condensation of 1-methyl-2-thiohydantoin with various aldehydes to form 5-arylidene derivatives can be significantly accelerated by Lewis acids. thieme-connect.de A survey of different Lewis acids found that indium(III) triflate (In(OTf)₃) was particularly effective, leading to shorter reaction times, higher conversions, and cleaner reaction profiles compared to uncatalyzed reactions. thieme-connect.de

Additionally, transition metals like palladium have been incorporated into multi-step synthetic sequences to build complex thiohydantoin derivatives. An example includes a palladium acetate (B1210297) (Pd(OAc)₂) catalyzed Heck-type reaction on a hydantoin precursor, which is later converted to the target thiohydantoin using Lawesson's reagent. jchemrev.com This highlights the strategic use of metal catalysis to construct complex scaffolds that are subsequently transformed into the desired thiohydantoin core. jchemrev.com

Solvent-Free and Sustainable Synthesis Protocols

In response to the growing need for environmentally responsible chemical manufacturing, a variety of sustainable and solvent-free methods for synthesizing thiohydantoins have been developed. These protocols reduce or eliminate the use of hazardous organic solvents, often leading to shorter reaction times, simpler work-up procedures, and improved energy efficiency. nih.govresearchgate.net

One prominent approach involves the use of microwave irradiation. youngin.com Microwave-assisted synthesis can dramatically accelerate reaction rates compared to conventional heating. youngin.comderpharmachemica.com For instance, the synthesis of 3,5-disubstituted thiohydantoins has been achieved efficiently using microwave technology, reducing reaction times from days to mere minutes. youngin.com This technique is often associated with higher yields and minimized purification steps. youngin.comrsc.org

Ultrasound-assisted synthesis is another powerful tool for the green synthesis of thiohydantoins like 5,5-diphenyl-2-thiohydantoin. nih.govsigmaaldrich.com The application of ultrasonic irradiation to reaction mixtures can facilitate rapid and efficient synthesis at room temperature, avoiding the need for high-energy inputs and producing high yields without side products. nih.govresearchgate.net This method's mild conditions make it a valuable procedure for increasing diversity within the thiohydantoin family. nih.gov

Completely solvent-free methods have also been successfully implemented. A straightforward and scalable approach involves the direct heating of a mixture of an α-amino acid and thiourea in the absence of any solvent. nih.gov This direct condensation method is noted for its simplicity, low cost, use of less toxic starting materials, and high yields. nih.gov

The table below summarizes and compares various sustainable synthetic protocols for thiohydantoin derivatives.

| Methodology | Energy Source | Conditions | Key Advantages | Typical Reaction Time |

| Microwave-Assisted | Microwaves | Often solvent-free or reduced solvent | Rapid reaction rates, high yields, enhanced purity | 7-15 minutes youngin.com |

| Ultrasound-Assisted | Sonication | Room temperature, minimal solvent | Mild conditions, high yields, short reaction time, no side products | 10 minutes nih.govresearchgate.net |

| Direct Heating | Thermal | Solvent-free, 170-220°C | Simplicity, low cost, easy work-up, scalability | Not specified nih.gov |

Regioselective and Stereoselective Synthesis of Advanced Derivatives

The biological activity of thiohydantoin analogs is highly dependent on the nature and position of substituents on the heterocyclic ring. jchemrev.com Therefore, developing synthetic methods that offer precise control over the placement of functional groups (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is of paramount importance.

Regioselectivity in the synthesis of thiohydantoin derivatives is often dictated by the choice of starting materials. For example, the reaction of α-amino acids with isothiocyanates is a common route where the structure of both reactants determines the substitution pattern at the N-1, N-3, and C-5 positions of the thiohydantoin core. nih.gov The nucleophilic character of the C-5 position can be exploited for regioselective functionalization, such as in condensation reactions with various aldehydes to prepare 5-arylidene-2-thiohydantoins. researchgate.net

Stereoselectivity is a critical consideration, especially when synthesizing chiral derivatives with potential therapeutic applications. A significant advantage of synthetic routes that utilize α-amino acids as starting materials is the potential to retain the original stereochemistry of the α-carbon. For instance, the solvent-free condensation of L-α-amino acids with thiourea proceeds without racemization at the α-position, ensuring that the chirality of the amino acid is transferred to the final 2-thiohydantoin product. nih.gov This preservation of stereochemistry is crucial for creating enantiomerically pure compounds.

The following table illustrates how the selection of reactants can control the final structure of the thiohydantoin derivative.

| Reactant 1 | Reactant 2 | Position of Substitution | Type of Selectivity | Resulting Derivative Class |

| α-Amino Acid | Isothiocyanate | N-3, C-5 | Regio- and Stereoselective | 3,5-Disubstituted-2-thiohydantoins |

| 2-Thiohydantoin | Aldehyde/Ketone | C-5 | Regioselective | 5-Arylidene-2-thiohydantoins researchgate.net |

| L-Valine | N-allylthiourea | C-5 | Stereoselective (retention) | (S)-5-isopropyl-2-thiohydantoin nih.gov |

Design Principles for High-Yield and Atom-Economical Syntheses

Modern synthetic design emphasizes not only the final product but also the efficiency and environmental impact of the chemical process. The principles of achieving high yields and maximizing atom economy are central to the development of superior synthetic routes for this compound and its analogs. primescholars.com

High Yield: The pursuit of high yields is a fundamental goal in chemical synthesis. As discussed, sustainable methods employing microwave youngin.com and ultrasound nih.gov energy sources frequently result in significantly higher yields compared to traditional methods. These techniques enhance reaction kinetics and often minimize the formation of byproducts, simplifying purification and maximizing the output of the desired compound.

Atom Economy: Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. primescholars.com Reactions with high atom economy are inherently less wasteful. One-pot, multi-component reactions are particularly effective in this regard as they combine several synthetic steps without isolating intermediates, thus reducing material loss and solvent usage. researchgate.net The synthesis of 5,5-diaryl-thiohydantoins from benzils and thiourea derivatives is an example of a reaction that can be performed in a one-pot manner, showcasing excellent atom economy. researchgate.net

Synthetic strategies are designed to avoid the use of protecting groups or stoichiometric reagents that are not incorporated into the final molecule, as these inherently lower the atom economy. primescholars.com For example, condensation reactions that form the thiohydantoin ring often release small, low-mass molecules like water or ammonia, which is characteristic of a more atom-economical process compared to reactions that generate large, complex waste products. nih.gov

The table below outlines key principles for designing efficient syntheses of thiohydantoins.

| Design Principle | Strategy | Outcome | Example |

| Yield Maximization | Use of microwave or ultrasound irradiation | Accelerated reaction rates, reduced byproducts | Microwave-assisted synthesis of 3,5-disubstituted thiohydantoins youngin.com |

| Atom Economy | Employing one-pot, multi-component reactions | Minimized waste, reduced purification steps | One-pot synthesis of 5,5-diaryl-thiohydantoins from benzils researchgate.net |

| Waste Reduction | Designing condensation reactions | Formation of small, simple byproducts (e.g., H₂O, NH₃) | Direct condensation of α-amino acids and thiourea nih.gov |

| Process Simplification | Avoiding protecting groups | Fewer reaction steps, less waste | Direct cyclization methods nih.gov |

Investigations into the Molecular Structure and Conformational Dynamics of 1,5 Diphenyl 2 Sulfanylideneimidazolidin 4 One

Theoretical and Experimental Probes of Tautomeric Equilibria

Thiohydantoin derivatives, including 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one, can theoretically exist in different tautomeric forms. The most common equilibrium involves the migration of a proton between a nitrogen atom and the sulfur atom of the thiocarbonyl group, leading to the thione (amide) and thiol (imidothiol) forms.

Theoretical studies on closely related compounds, such as 5-benzylidene-2-sulfanylideneimidazolidin-4-one, have provided valuable insights into this equilibrium. researchgate.net Computational analyses, employing methods like Density Functional Theory (DFT), have been used to determine the relative stabilities of the possible tautomers. researchgate.net These studies consistently indicate that the thione form, where the proton resides on the nitrogen atom within the ring, is the most stable tautomer. researchgate.net

Experimental verification of the predominant tautomeric form is often achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the case of similar 2-thiohydantoin (B1682308) derivatives, the comparison between calculated and experimental ¹H and ¹³C NMR chemical shifts, as well as IR vibrational frequencies, has confirmed the prevalence of the NH tautomer in both solution and the solid state. researchgate.net For this compound, it is therefore highly probable that the equilibrium lies significantly towards the thione form under normal conditions.

Calculated Relative Energies of Tautomers for a Model Thiohydantoin

| Tautomer | Relative Energy (kcal/mol) | Predominant Form |

|---|---|---|

| Thione (NH) | 0.00 | Yes |

| Thiol (SH) | > 5.00 | No |

Conformational Analysis of the Imidazolidinone Ring System

Computational modeling, through methods such as DFT, can further elucidate the preferred conformations by calculating the potential energy surface as a function of key dihedral angles. For this compound, these calculations would likely reveal a preferred conformation that minimizes the steric hindrance between the two phenyl groups, potentially leading to a twisted or puckered ring to some extent, although the general trend for this heterocyclic system is towards planarity.

Analysis of Bonding Characteristics and Electronic Distribution within the Thiocarbonyl Group

The thiocarbonyl (C=S) group is a crucial functional moiety in this compound, significantly influencing its chemical reactivity and spectroscopic properties. The electronic nature of the C=S bond is a subject of interest, with computational studies on thiohydantoin derivatives indicating that it is a "super dipolarophile," suggesting its high reactivity in certain cycloaddition reactions. acs.org

The electronic effects of substituents can modulate the reactivity of the thiocarbonyl group. Electron-withdrawing groups attached to the thiohydantoin ring can enhance the reactivity of the C=S bond, while electron-donating groups may have the opposite effect. acs.org This modulation is a consequence of changes in the electron density and the energy levels of the frontier molecular orbitals localized on the thiocarbonyl moiety.

Spectroscopic techniques provide experimental probes into the electronic structure of the thiocarbonyl group. In the IR spectrum, the C=S stretching vibration typically appears in the region of 1020-1250 cm⁻¹. UV-Vis spectroscopy can also reveal electronic transitions associated with the thiocarbonyl group, such as the n→π* transition, which provides information about the electronic environment of the sulfur atom.

Calculated Electronic Properties of the Thiocarbonyl Group in a Model Thiohydantoin

| Property | Calculated Value |

|---|---|

| C=S Bond Length (Å) | ~1.65 |

| Mulliken Charge on Sulfur | Negative |

| HOMO-LUMO Gap (eV) | Dependent on substituents |

Influence of Substituents on Structural Preferences

Substituents on the phenyl rings can exert both electronic and steric effects. Electron-withdrawing or electron-donating groups can alter the electron distribution within the entire molecule, impacting the reactivity of the thiohydantoin core, including the thiocarbonyl group. acs.org For example, the introduction of electron-withdrawing groups on the phenyl rings could potentially enhance the acidity of the N-H proton and influence the tautomeric equilibrium.

Steric effects are also of paramount importance. Bulky substituents on the phenyl rings can impose conformational constraints, affecting the rotational freedom of the phenyl groups and potentially inducing a greater degree of puckering in the imidazolidinone ring to alleviate steric strain. The interplay of these electronic and steric factors ultimately determines the preferred three-dimensional arrangement of the molecule in both solution and the solid state. A review of various thiohydantoin derivatives indicates that substitutions at the N-1, N-3, or C-5 positions significantly affect the molecule's properties. jchemrev.com

Mechanistic Studies and Reactivity Profiles of 1,5 Diphenyl 2 Sulfanylideneimidazolidin 4 One

Reaction Pathways Involving the Thiocarbonyl (C=S) Moiety

The thiocarbonyl group is a key locus of reactivity in 1,5-diphenyl-2-sulfanylideneimidazolidin-4-one, participating in a range of reactions including nucleophilic additions, electrophilic interactions, desulfurization, and oxidative transformations.

Nucleophilic Addition Reactions at C=S

The thiocarbonyl group in thiohydantoins can exist in tautomeric equilibrium with a thiol form, which influences its reactivity towards nucleophiles. A primary example of a nucleophilic reaction is S-alkylation. In the presence of a base, the thiohydantoin can be deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate readily reacts with alkyl halides, such as methyl iodide, to yield S-alkylated products. researchgate.netjchemrev.com This reaction proceeds via an SN2 mechanism.

The general reactivity of the thiohydantoin core suggests that the sulfur atom can be selectively alkylated. For instance, treatment of a thiohydantoin with methyl iodide in the presence of potassium carbonate leads to the formation of the S-alkylated product. jchemrev.com

Furthermore, the thiocarbonyl group can react with amines. S-alkylated thiohydantoins have been shown to react with amines under heating or microwave irradiation to form 2-amino-imidazole-4-ones. researchgate.net The reaction with hydrazine (B178648) hydrate (B1144303) is also noteworthy. Depending on the reaction conditions, 5-arylidene-2-methylmercaptohydantoins can react with hydrazine hydrate to yield either 2-hydrazono-4-imidazolidinones or N,N-bis-(5-arylidene-4-oxo-2-imidazolidinylidene)hydrazines. researchgate.net

A summary of representative nucleophilic addition reactions at the C=S moiety is presented in Table 1.

| Nucleophile | Reagent(s) | Product Type | Reference(s) |

| Alkyl Halide | Methyl Iodide, K2CO3 | S-Alkylated Thiohydantoin | jchemrev.com |

| Amine | Heat or Microwave | 2-Amino-imidazole-4-one | researchgate.net |

| Hydrazine | Hydrazine Hydrate | 2-Hydrazono-4-imidazolidinone | researchgate.net |

Electrophilic Reactions at C=S

Information regarding the electrophilic attack at the thiocarbonyl sulfur of this compound is less common in the literature compared to nucleophilic additions. However, studies on related thiohydantoin derivatives provide insights into this reactivity. For instance, the reaction of thiohydantoins with diazoalkanes has been investigated, leading to the formation of various thio- and methylthiohydantoin derivatives. researchgate.net

Desulfurization Reactions and Oxidative Transformations

The conversion of the thiocarbonyl group to a carbonyl group, known as desulfurization, is a synthetically useful transformation. A classic method for this is the use of Raney nickel. rsc.orgacs.org The reductive desulfurization of 5,5-disubstituted monothiohydantoins, including 5,5-diphenyl-2-thiohydantoin (B181291), with Raney nickel in ethanol (B145695) effectively removes the sulfur atom, yielding the corresponding hydantoin (B18101) (imidazolidin-2,4-dione). rsc.org

Oxidative processes also play a role in the reactivity of this compound. Studies on 5,5'-diphenyl-2-thiohydantoin (DPTH) have shown that it can inhibit state 3 oxidation and stimulate state 4 oxidation in rat liver mitochondria, suggesting an interaction with the oxidative phosphorylation pathway. nih.gov While the precise mechanism of this biological oxidation is complex, it points to the susceptibility of the molecule to oxidative transformations. Additionally, a sequential sulfonylation/desulfination reaction of 5-benzylthiohydantoin has been reported, which proceeds through a plausible mechanism involving proton abstraction, formation of a phenylsulfone intermediate, and subsequent elimination of phenylsulfinic acid to yield a 5-arylidene thiohydantoin. nih.govresearchgate.net

Reactions at the N-H Positions (if applicable based on tautomeric forms)

The imidazolidinone ring of this compound contains two N-H protons which are acidic and can be removed by a base. This deprotonation facilitates a variety of substitution reactions at the nitrogen atoms.

N-alkylation is a common reaction for thiohydantoins. For instance, N3-substituted 5,5-diaryl-2-thiohydantoins have been synthesized and investigated for their biological activities. nih.gov The synthesis of N3-ethyl-5,5'-diphenyl-2-thiohydantoin has been achieved through a microwave-assisted reaction of a thiourea (B124793) derivative and benzil (B1666583). jchemrev.comjchemrev.com

The Mannich reaction, which involves the aminoalkylation of an acidic proton, is also applicable to the thiohydantoin scaffold. Mannich bases of 5-arylidene-2-thiohydantoin have been synthesized by condensing the thiohydantoin with formaldehyde (B43269) and an appropriate amine. researchgate.netafricaresearchconnects.com These reactions typically occur at the more acidic N-3 position. Studies on 5-benzylidene-1-phenyl-2-thiohydantoin show that it undergoes the Mannich reaction, whereas the 3-phenyl isomer does not, highlighting the importance of the substitution pattern on reactivity. researchgate.net

Reactivity of the Phenyl Substituents

The two phenyl groups attached to the imidazolidinone core at positions 1 and 5 can potentially undergo electrophilic aromatic substitution (SEAr) reactions. The thiohydantoin ring system, with its carbonyl and thiocarbonyl groups, is generally considered to be an electron-withdrawing group. Electron-withdrawing substituents typically deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. wikipedia.org

Therefore, it is anticipated that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the phenyl rings of this compound would be slower compared to benzene (B151609) and would likely yield meta-substituted products. lumenlearning.comyoutube.com However, specific studies detailing these reactions on this particular compound are not extensively documented in the literature. The reactivity would also be influenced by the specific reaction conditions and the nature of the electrophile.

Cycloaddition Reactions (e.g., [2+3], [4+2]) with Dienophiles and Dipolarophiles

The thiocarbonyl group and the endocyclic double bond in tautomeric forms of thiohydantoins can participate in cycloaddition reactions.

In the context of [3+2] cycloadditions, thiohydantoin derivatives can react with 1,3-dipoles. For instance, the 1,3-dipolar cycloaddition of nitrile imines to arylidenethiohydantoins has been studied. acs.org A study on 1,3-diphenyl-5-phenylmethylene-2-thiono-4-imidazolidinone, a structurally related compound, showed that the C=S bond is a reactive site for such cycloadditions. acs.org The regioselectivity and efficiency of these reactions are influenced by the electronic effects of the substituents on the 1,3-dipole. acs.org

Thiohydantoin derivatives can also participate in [4+2] cycloaddition reactions (Diels-Alder reactions). 5-Methylidene-2-thiohydantoins have been shown to react with various 1,3-dienes like cyclopentadiene, cyclohexadiene, and isoprene (B109036) to form spiro-thiohydantoin compounds. mdpi.com These reactions can be catalyzed by Lewis acids and often proceed with high regioselectivity and stereoselectivity. mdpi.com Although these examples involve an exocyclic double bond, they demonstrate the potential of the thiohydantoin scaffold to act as a dienophile in Diels-Alder reactions.

Ring-Opening and Rearrangement Mechanisms of the Imidazolidinone Core

The stability of the imidazolidinone core in this compound is subject to specific reaction conditions that can induce ring-opening or rearrangement. Mechanistic studies on the broader class of 2-thiohydantoins, particularly 5,5-disubstituted derivatives, provide significant insights into the reactivity of this heterocyclic system. The primary pathways for the transformation of the imidazolidinone core involve hydrolytic cleavage under both acidic and basic conditions, as well as a notable rearrangement that is integral to its synthesis.

Ring-Opening Mechanisms

The most prevalent ring-opening reactions of the this compound core are initiated by hydrolysis. The mechanism of this cleavage is distinct under basic and acidic environments.

Base-Catalyzed Hydrolysis:

Under alkaline conditions, the imidazolidinone ring of 5-substituted 2-thiohydantoins undergoes cleavage to yield thioureido-acids. asianpubs.org The established mechanism for this transformation proceeds through several key steps. The reaction is initiated by the rapid ionization of the proton at the N-3 position, which is acidic, forming an anion. asianpubs.org This is followed by a slower, rate-determining nucleophilic attack of a hydroxide (B78521) ion on the C-4 carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate. Subsequent cleavage of the C4-N3 bond results in the opening of the ring to form the corresponding thioureido-acid. asianpubs.org

For this compound, the presence of two bulky phenyl groups at the C-5 position introduces significant steric hindrance. This steric bulk is suggested to impede the approach of the hydroxide ion to the C-4 carbonyl group, thereby slowing down the rate of basic hydrolysis compared to less substituted thiohydantoins. jchemrev.com

The general mechanism for the base-catalyzed hydrolysis of 5,5-disubstituted-2-thiohydantoins is outlined below:

Deprotonation: The N-3 proton is abstracted by a base, forming a resonance-stabilized anion.

Nucleophilic Attack: A hydroxide ion attacks the C-4 carbonyl carbon.

Ring Opening: The tetrahedral intermediate collapses, cleaving the amide bond to form a thioureido-carboxylate.

Protonation: Subsequent protonation of the carboxylate yields the final thioureido-acid product.

Acid-Catalyzed Hydrolysis:

In an acidic medium, the ring-opening mechanism for 2-thiohydantoins is generally less facile compared to base-catalyzed hydrolysis. For related compounds like 1-acyl-2-thiohydantoins, the reaction is initiated by the protonation of the exocyclic acyl oxygen, which activates the carbonyl group toward nucleophilic attack by water. jchemrev.com In the case of this compound, which lacks an N-1 acyl group, the initial step would likely involve the protonation of the C-4 carbonyl oxygen or the sulfur atom at C-2. This is followed by the nucleophilic addition of a water molecule to the C-4 carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination steps result in the cleavage of the amide bond and ring opening. The steric hindrance from the C-5 diphenyl groups is considered to have a less pronounced effect on the rate of acid-catalyzed hydrolysis compared to the base-catalyzed pathway. jchemrev.com

Rearrangement Mechanisms

Rearrangement of the imidazolidinone core of this compound is most prominently observed during its synthesis, and also in the context of stereochemical changes at the C-5 position in related derivatives.

Rearrangement during Synthesis (Benzilic Acid Rearrangement):

The synthesis of 5,5-diphenyl-2-thiohydantoin and its oxygen analog, phenytoin, from the reaction of benzil with thiourea or urea (B33335), respectively, involves a characteristic rearrangement analogous to the benzilic acid rearrangement. asianpubs.orgchemrxiv.org This reaction proceeds via an initial condensation to form an intermediate, which then undergoes a 1,2-phenyl shift. asianpubs.orgchemrxiv.org This rearrangement is crucial for the formation of the stable 5,5-diphenyl substituted imidazolidinone ring. The proposed mechanism involves the formation of a hydroxy- or amino-substituted intermediate, followed by the migration of one of the phenyl groups from one carbon to the adjacent carbonyl carbon, ultimately leading to the formation of the 5,5-diphenyl-substituted heterocyclic core. asianpubs.org

Epimerization via Ring-Opening and Closing:

For thiohydantoin derivatives that are chiral at the C-5 position, epimerization can occur in solution. This process is understood to proceed through a ring-opening and closing mechanism. jchemrev.com The imidazolidinone ring can open to form an achiral or rapidly interconverting intermediate, which can then re-close to form either epimer. This demonstrates a form of dynamic rearrangement of the core structure that affects its stereochemistry. jchemrev.com

The table below summarizes the conditions and outcomes of the primary ring-opening reaction for the 2-thiohydantoin (B1682308) core.

| Reaction Type | Reagents and Conditions | Key Mechanistic Steps | Products |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, elevated temperatures | 1. Deprotonation at N-3.2. Nucleophilic attack by OH⁻ at C-4.3. Ring opening. | Thioureido-acids |

| Acid-Catalyzed Hydrolysis | Aqueous strong acid (e.g., HCl), heating | 1. Protonation of a carbonyl or thio-carbonyl group.2. Nucleophilic attack by H₂O at C-4.3. Ring opening. | α-Amino acids, ammonia, carbon dioxide, and hydrogen sulfide (B99878) (upon complete hydrolysis) |

Strategies for Chemical Derivatization and Functionalization of 1,5 Diphenyl 2 Sulfanylideneimidazolidin 4 One

Diversification at the C-2 Position through Sulfur Atom Manipulation

The exocyclic sulfur atom at the C-2 position is a primary site for chemical modification due to its nucleophilicity and reactivity. Common strategies include S-alkylation, oxidative desulfurization, and reductive desulfurization.

S-Alkylation: The sulfur atom can be selectively alkylated under basic conditions. jchemrev.com Treatment with alkyl halides, such as methyl iodide in the presence of a base like potassium carbonate, readily yields the corresponding 2-(alkylsulfanyl)imidazol-4-one derivatives. jchemrev.com This reaction is highly efficient and provides a straightforward method for introducing a wide variety of substituents at the C-2 position.

Table 1: Examples of S-Alkylation of Thiohydantoin Cores

| Starting Material | Reagent | Base | Product | Reference |

| Generic 2-Thiohydantoin (B1682308) | Methyl Iodide | K₂CO₃ | S-Alkylated 2-Thiohydantoin | jchemrev.com |

| 5,5-Diphenyl-2-thiohydantoin (B181291) | Methyl Iodide | K₂CO₃ | 2-(Methylsulfanyl)-5,5-diphenyl-4H-imidazol-4-one | researchgate.net |

Oxidative Desulfurization: The thiocarbonyl group can be converted to a carbonyl group, transforming the thiohydantoin into its corresponding hydantoin (B18101) analog. This is typically achieved using oxidizing agents. For instance, treatment of 5-arylmethylene-2-thiohydantoins with oxidizing agents can yield the corresponding hydantoin. researchgate.net Common reagents for this transformation include hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comnih.govlboro.ac.uk This conversion allows for a direct comparison between the biological activities of the thiohydantoin and hydantoin scaffolds.

Reductive Desulfurization: Complete removal of the sulfur atom can be accomplished through reductive desulfurization. Treatment with reducing agents like Raney Nickel typically leads to the formation of the corresponding imidazolidin-4-one (B167674) or, under more forcing conditions, can result in the formation of an imidazole (B134444) ring system. This strategy fundamentally alters the heterocyclic core.

Functionalization of the N-1 and N-5 Phenyl Groups

The two phenyl groups attached to the imidazolidinone core at the N-1 and C-5 positions are amenable to functionalization through electrophilic aromatic substitution (SEAr). wikipedia.org These reactions allow for the introduction of various substituents onto the aromatic rings, which can significantly influence the molecule's steric and electronic properties.

Standard SEAr reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl rings. masterorganicchemistry.com The position of substitution (ortho, meta, or para) is directed by the existing substitution pattern.

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can install halogen atoms onto the rings. libretexts.org

Friedel-Crafts Alkylation/Acylation: These reactions, catalyzed by strong Lewis acids, allow for the introduction of alkyl or acyl groups, respectively. wikipedia.org

While these are standard reactions for aromatic compounds, their application to the 1,5-diphenyl-2-sulfanylideneimidazolidin-4-one system requires careful optimization to manage regioselectivity and potential side reactions involving the heterocyclic core. For the closely related 5,5-diphenyl-2-thiohydantoin scaffold, the introduction of polar groups onto the phenyl rings has been explored to enhance biological activity. jchemrev.com

Modifications at the C-4 Carbonyl Position

The carbonyl group at the C-4 position presents another handle for derivatization, although it is generally less reactive than the thiocarbonyl at C-2. Potential modifications include reduction and olefination reactions.

Carbonyl Reduction: The C-4 carbonyl can be reduced to a hydroxyl group using hydride-reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation would yield the corresponding 1,5-diphenyl-2-sulfanylideneimidazolidin-4-ol. Further reduction could potentially lead to the methylene (B1212753) derivative.

Wittig Reaction: The Wittig reaction provides a classic method for converting a carbonyl group into an alkene. organic-chemistry.orgwikipedia.org This reaction involves treating the thiohydantoin with a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgcommonorganicchemistry.comlibretexts.org The reaction would result in a 4-alkylidene-1,5-diphenyl-2-sulfanylideneimidazolidine derivative, introducing an exocyclic double bond at the C-4 position. This strategy has been widely used in organic synthesis but its application to this specific thiohydantoin core is less documented, likely due to the higher reactivity of other sites on the molecule. wikipedia.orglibretexts.org

Construction of Fused and Bridged Polycyclic Architectures

Building upon the this compound core to create more complex polycyclic systems is a key strategy for exploring novel chemical space. Cycloaddition reactions are particularly powerful for this purpose.

[3+2] Cycloaddition: The thiocarbonyl group at the C-2 position can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. jchemrev.com For example, reaction with nitrile imines, a type of 1,3-dipole, can lead to the formation of a five-membered thiadiazoline ring fused to the imidazolidinone core at the C-2 position. This creates a spiro-fused heterocyclic system.

[4+2] Cycloaddition (Diels-Alder Reaction): To construct bridged systems, the thiohydantoin core must first be modified to contain a dienophilic moiety. For example, creating a 5-methylidene derivative introduces an exocyclic double bond that can participate as a dienophile in a Diels-Alder reaction with a conjugated diene. This [4+2] cycloaddition would yield a spiro-fused cyclohexene (B86901) ring, creating a bridged polycyclic architecture.

Parallel Synthesis and Combinatorial Approaches for Derivative Libraries

To efficiently explore the structure-activity relationships of this compound derivatives, parallel synthesis and combinatorial chemistry approaches are employed to generate large libraries of related compounds.

An efficient one-pot, three-component synthesis is a cornerstone of this strategy. jchemrev.com This typically involves the reaction of an α-amino acid ester, an aldehyde, and an isothiocyanate. jchemrev.com By varying each of these three building blocks, a large and diverse library of thiohydantoins can be rapidly assembled. For example, a library of over 600 discrete thiohydantoins was generated using a solution-phase synthesis approach.

These combinatorial methods can be adapted for solid-phase synthesis or polymer-supported synthesis, which can simplify purification and automation. For instance, a liquid-phase combinatorial synthesis using a poly(ethylene glycol)-supported isothiocyanate has been developed, allowing for the creation of 3-substituted-2-thiohydantoins in high yields through a one-pot procedure. These high-throughput methods are invaluable for generating compound libraries for screening and lead optimization in drug discovery.

Computational and Theoretical Chemistry Applications to 1,5 Diphenyl 2 Sulfanylideneimidazolidin 4 One

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) serves as a cornerstone for predicting the ground state geometries and energetics of molecules. For 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one, DFT calculations, typically employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular structure. This process minimizes the energy of the molecule to find its most stable conformation.

Key parameters that would be determined from such a study include:

Bond lengths: The distances between bonded atoms.

Bond angles: The angles formed by three consecutive bonded atoms.

Dihedral angles: The rotational angles between planes of four bonded atoms, which would be particularly important for describing the orientation of the two phenyl rings relative to the central imidazolidinone core.

The output of these calculations would provide a precise three-dimensional model of the molecule and its total electronic energy, which is crucial for comparing the relative stabilities of different isomers or conformers.

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

Once the optimized geometry is obtained, a variety of electronic properties and reactivity descriptors can be calculated to understand the chemical behavior of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. Red-colored regions would indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions would denote positive potential (electron-poor), indicating sites for nucleophilic attack.

Fukui Functions: These descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, one can pinpoint the specific atoms most likely to participate in a chemical reaction.

A hypothetical data table for calculated electronic properties might look like this:

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Electron Affinity | 1.5 eV |

| Ionization Potential | 7.0 eV |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations could be employed to explore the conformational flexibility of this compound. The two phenyl rings can rotate, leading to a complex conformational landscape. MD simulations would track the atomic motions over time, revealing the preferred orientations of these rings and the energy barriers between different conformations.

Ab Initio and DFT-Based Reaction Pathway Calculations and Transition State Analysis

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules.

By calculating the energies of reactants, products, and any intermediates, a reaction profile can be constructed. A crucial part of this analysis is the identification and characterization of transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Vibrational frequency calculations are performed to confirm that a located stationary point is indeed a true transition state (characterized by one imaginary frequency).

Theoretical Basis for Understanding Tautomeric Preferences and Isomeric Interconversions

Thiohydantoin derivatives can exist in different tautomeric forms. For this compound, potential tautomerism could involve the migration of a proton, for example, between the nitrogen and sulfur atoms (amide-imidethiol tautomerism) or between the nitrogen and oxygen atoms (lactam-lactim tautomerism).

Computational chemistry provides a robust framework for investigating these tautomeric equilibria. By calculating the relative energies of the different tautomers, it is possible to predict which form is the most stable and therefore the most abundant at equilibrium. The calculations can also be extended to include the effects of different solvents, as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. The energy barriers for the interconversion between different tautomers can also be calculated, providing insight into the kinetics of these processes.

Advanced Research Applications in Chemical Sciences

Role as Ligands in Organometallic Chemistry and Catalysis

The core structure of 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one, featuring nitrogen and sulfur heteroatoms and a carbonyl group, presents multiple potential coordination sites for metal ions. This makes it an interesting candidate as a ligand in organometallic chemistry. Thiohydantoin derivatives are known to form stable complexes with various transition metals. ias.ac.in The coordination can occur through the sulfur atom, the nitrogen atoms of the imidazolidine ring, or the oxygen atom of the carbonyl group.

The specific mode of coordination influences the electronic and steric properties of the resulting metal complex, which in turn dictates its potential catalytic activity. Research on related thiohydantoin derivatives has shown that their metal complexes can exhibit catalytic properties. muctr.ru For instance, complexes of transition metals with ligands containing the thiohydantoin scaffold have been explored for their catalytic efficacy in various organic transformations. The formation of such complexes can lead to enhanced catalytic activity compared to the metal salt or the ligand alone.

While specific studies detailing the catalytic applications of this compound metal complexes are not extensively documented, the general principles of coordination chemistry suggest its potential in this field. The diphenyl substitution at the 1 and 5 positions would impart significant steric bulk, which could be advantageous in stereoselective catalysis.

Table 1: Potential Coordination Modes of this compound

| Potential Donor Atom(s) | Coordination Mode | Potential Metal Ions |

| Sulfur | Monodentate | Soft metals (e.g., Ag(I), Pd(II)) |

| Nitrogen (N1 or N3) | Monodentate | Various transition metals |

| Oxygen (Carbonyl) | Monodentate | Harder metals |

| Nitrogen and Sulfur | Bidentate (chelate) | Various transition metals |

| Nitrogen and Oxygen | Bidentate (chelate) | Various transition metals |

Utilization as Building Blocks in Complex Natural Product and Drug-Like Molecule Synthesis

The imidazolidinone core is a common motif in a wide array of natural products and pharmaceutically active molecules. Consequently, derivatives of imidazolidin-4-one (B167674), including thiohydantoin analogs, are valuable building blocks in synthetic organic chemistry. mdpi.com The synthesis of this compound itself can be achieved through various synthetic routes, often involving the condensation of α-amino acids with isothiocyanates. mdpi.com

This heterocyclic scaffold provides a rigid framework that can be further functionalized at multiple positions. The phenyl groups at the N1 and C5 positions can be modified, and the exocyclic sulfur atom offers a handle for further chemical transformations. For instance, the sulfur can be alkylated or oxidized, leading to a diverse range of derivatives. nih.gov These derivatives can then be used in more complex synthetic sequences.

While there is a lack of specific examples in the literature of this compound being used in the total synthesis of a complex natural product, its structural features make it a plausible starting material or intermediate. The stereochemistry at the C5 position can be controlled, making it a useful chiral building block.

Development as Chemical Probes for Mechanistic Studies in Organic Reactions

The reactivity of the thiohydantoin ring system allows for its potential use as a chemical probe to investigate the mechanisms of organic reactions. The distinct spectroscopic signatures of the molecule and its potential reaction products could be used to follow reaction progress and identify intermediates. For example, the thione group (C=S) has a characteristic absorption in infrared spectroscopy that would be expected to shift upon coordination to a metal or upon reaction.

While no studies have been identified that specifically employ this compound as a chemical probe for non-biological mechanistic studies, the principles of physical organic chemistry suggest its suitability. For instance, in studies of reactions involving sulfoxides, related diphenyl-containing molecules have been used to probe reaction mechanisms through isotopic labeling and spectroscopic analysis. nih.govnih.gov Similar approaches could be envisioned for this compound to study reactions involving thiocarbonyls or heterocyclic systems.

Exploration in Material Science Applications

Organic molecules with extended π-systems and heteroatoms are of significant interest in material science, particularly for applications in organic electronics. The structure of this compound, containing two phenyl rings and a heterocyclic core, provides a basis for the design of new organic materials. The phenyl groups can be functionalized to tune the electronic properties and influence intermolecular interactions, which are crucial for charge transport in organic semiconductors.

Furthermore, the ability of the thiohydantoin moiety to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the construction of supramolecular assemblies. researchgate.net These ordered structures can exhibit interesting properties, such as nonlinear optical activity or host-guest chemistry. While specific research on this compound in organic electronics or supramolecular chemistry is not apparent, the fundamental structural features are promising.

Table 2: Potential Material Science Applications of this compound Derivatives

| Application Area | Relevant Structural Features | Potential Modifications |

| Organic Electronics | Extended π-system, Heteroatoms | Functionalization of phenyl rings with electron-donating or -withdrawing groups |

| Supramolecular Assemblies | Hydrogen bonding capability (N-H, C=O), π-π stacking (phenyl rings) | Introduction of recognition motifs for self-assembly |

| Nonlinear Optics | Non-centrosymmetric crystal packing potential | Synthesis of chiral derivatives |

Applications in Chemo- and Biosensor Design

The design of chemical sensors often relies on molecules that can selectively interact with a target analyte, leading to a measurable signal. The functional groups present in this compound offer several possibilities for its use as a chemosensor. The thioamide moiety is known to interact with heavy metal ions, and such interactions could be transduced into an optical or electrochemical signal.

For instance, coordination of a metal ion to the sulfur atom could lead to a change in the absorption or fluorescence spectrum of the molecule. This principle is the basis for many colorimetric and fluorescent chemosensors. researchgate.net While specific chemosensors based on this compound have not been reported, the underlying chemical principles are well-established.

In the context of biosensors, the molecule could be functionalized and immobilized onto a transducer surface. mdpi.comnih.gov The interaction of a biological analyte with the immobilized molecule or a derivative could then be detected. The focus here remains on the chemical detection principle rather than the clinical application. For example, a derivative could be designed to bind to a specific enzyme, and this binding event could be detected electrochemically.

Emerging Research Directions and Unaddressed Challenges

Development of Novel and More Sustainable Synthetic Methodologies

The classical synthesis of thiohydantoins often involves the reaction of α-amino acids with isothiocyanates. For 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one, this would typically involve α-(phenylamino)-α-phenylacetic acid or its ester derivatives. One documented method involves dissolving methyl α-(phenylamino)-α-phenylacetate in ethanol (B145695) and heating it with potassium thiocyanate (B1210189). dokumen.pub

However, the pursuit of greener and more efficient synthetic protocols is a key focus of current research. Modern approaches aim to minimize waste, reduce reaction times, and utilize less hazardous reagents. Promising methodologies that could be adapted for the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: This technique has been successfully employed for the synthesis of related 5,5-diphenyl-2-thiohydantoin (B181291) derivatives. The reaction of thiourea (B124793) derivatives with benzil (B1666583) under microwave irradiation offers a rapid and efficient route. jchemrev.comjchemrev.com

Ultrasound-Assisted Synthesis: Sonication has been shown to promote the efficient synthesis of 5,5-diphenyl-2-thiohydantoins at room temperature, providing good yields in a short time without the formation of side products. nih.gov This method, catalyzed by KOH in a DMSO/H₂O solvent system, presents a convenient and environmentally friendly alternative to conventional heating. nih.gov

Deep Eutectic Solvents (DES): The use of biodegradable and low-cost deep eutectic solvents, such as a choline (B1196258) chloride-urea mixture, is an emerging green approach for the synthesis of thioamides. rsc.org This catalyst-free protocol offers high efficiency and the potential for solvent recycling, aligning with the principles of sustainable chemistry. rsc.org

The development of one-pot, multi-component reactions is another avenue being explored to enhance synthetic efficiency and molecular diversity. jchemrev.com These strategies are pivotal for creating libraries of thiohydantoin derivatives for various screening purposes.

Elucidation of Underexplored Reactivity Modes and Mechanistic Nuances

The thiohydantoin ring is a versatile scaffold with multiple reactive sites. The reactivity of this compound is largely dictated by the functional groups present: the thiocarbonyl group, the amide moiety, and the potential for enolization. Key areas of investigation into its reactivity include:

Alkylation: The sulfur atom of the thiocarbonyl group can be selectively alkylated, typically using an alkyl halide in the presence of a base like potassium carbonate. jchemrev.comjchemrev.com This modification is crucial for creating derivatives with altered properties and for further functionalization.

Condensation Reactions: The methylene (B1212753) group at the C-5 position in some thiohydantoins is nucleophilic and can undergo condensation reactions with aldehydes. jchemrev.comjchemrev.com While the 1,5-diphenyl substitution pattern of the target molecule might limit this specific reactivity at C-5, understanding the electronic effects of the phenyl groups is crucial.

Mechanism of Formation: Detailed mechanistic studies, often employing techniques like NMR spectroscopy and supported by Density Functional Theory (DFT) calculations, are being conducted to understand the formation of the thiohydantoin ring. rsc.org These studies propose a two-step mechanism involving the initial formation of a thiourea intermediate followed by a key cyclization step. rsc.org A deeper understanding of the reaction kinetics and the transition states involved can lead to more controlled and efficient synthetic processes. rsc.org

Future research will likely focus on exploring more complex transformations and catalytic systems to unlock new reactivity patterns of the this compound core.

Advancements in High-Throughput Synthesis and Screening for Novel Derivatives

The thiohydantoin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple protein targets. nih.gov This has driven the development of high-throughput synthesis (HTS) methods to generate large libraries of derivatives for screening.

Key advancements in this area that are applicable to this compound include:

Solid-Phase Synthesis: A one-pot, solid-phase method has been developed for the high-throughput synthesis of N3-substituted 5-arylidene-2-thiohydantoin amides and acids. nih.govresearchgate.net This approach facilitates the rapid generation and purification of compound libraries.

DNA-Encoded Libraries (DEL): A robust and DNA-compatible method for constructing thiohydantoin-focused DNA-encoded libraries has recently been reported. acs.org This technology allows for the synthesis and screening of vast numbers of compounds, accelerating the discovery of new molecules with desired properties. acs.org The method is compatible with a wide variety of isothiocyanates and α-amino acid derivatives, showcasing its potential for creating diverse libraries based on the this compound scaffold. acs.org

These HTS and DEL technologies are instrumental in exploring the chemical space around this core structure, enabling the rapid identification of derivatives with enhanced or novel functionalities.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital for the rational design of new molecules. For thiohydantoin derivatives, computational tools are being used to:

Predict Reaction Mechanisms: DFT calculations are employed to study reaction intermediates and transition states, providing insights into the kinetics and thermodynamics of synthetic pathways. rsc.org This aids in optimizing reaction conditions and predicting the feasibility of new reactions.

Molecular Docking: In the context of biological applications, molecular docking studies are used to predict the binding interactions of thiohydantoin derivatives with protein targets. nih.govajchem-a.com This allows for the in-silico screening of virtual libraries and the prioritization of candidates for synthesis.

Structure-Activity Relationship (SAR) Studies: Computational methods help in understanding the relationship between the chemical structure of a molecule and its properties. By analyzing parameters like electronic distribution and steric effects, researchers can rationally design new derivatives with improved characteristics. nih.gov

For this compound, a systematic computational investigation of its electronic properties, conformational landscape, and reactivity would provide a valuable theoretical framework to guide the experimental design of new derivatives for specific applications.

Expanding the Scope of Non-Biological Applications in Advanced Chemical Systems

While the majority of research on thiohydantoins has been in the realm of medicinal chemistry, there is a growing interest in exploring their non-biological applications. The unique structural and electronic properties of this compound make it a candidate for use in:

Materials Science: The ability of the thiohydantoin core to participate in hydrogen bonding and π-π stacking interactions suggests potential applications in the design of supramolecular assemblies and functional organic materials. jchemrev.comjchemrev.com The rigid diphenyl substitution may further influence the packing and electronic properties of such materials.

Organocatalysis: The thiohydantoin scaffold contains both hydrogen bond donors and acceptors, as well as a thiourea-like moiety, which is a known motif in organocatalysis. jchemrev.com Derivatives of this compound could be explored as novel catalysts for various organic transformations.

Coordination Chemistry: The nitrogen and sulfur atoms in the thiohydantoin ring can act as coordination sites for metal ions. This opens up the possibility of using this compound and its derivatives as ligands for the synthesis of novel metal complexes with interesting catalytic or material properties.

A significant challenge in this area is the current lack of focused research. A systematic investigation into the photophysical, electronic, and coordination properties of this compound is needed to unlock its full potential in these advanced chemical systems.

Q & A

Q. What are the established synthetic routes for 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-ketoesters or α-diketones. A common method involves reacting 1,5-diphenylimidazolidin-4-one with sulfurizing agents (e.g., Lawesson’s reagent) under inert conditions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used with catalysts such as triethylamine to enhance reactivity. Yield optimization requires precise control of temperature (70–90°C) and reaction time (6–12 hours). Impurities like unreacted thiourea derivatives are removed via column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, with thiocarbonyl (C=S) signals appearing at δ ~200 ppm in .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, N–H···O/S interactions stabilize crystal packing, with bond lengths typically 2.78–2.85 Å .

- IR Spectroscopy : C=S stretches occur at ~1200 cm, while carbonyl (C=O) bands appear near 1700 cm.

Q. How is the biological activity of this compound assessed in preclinical studies?

In vitro assays evaluate antimicrobial or enzyme inhibitory activity. For instance:

- Antifungal Testing : Disk diffusion assays against Candida albicans measure zone-of-inhibition diameters.

- Kinase Inhibition : Fluorescence-based assays quantify IC values using ATP-competitive binding protocols. Structural analogs with electron-withdrawing substituents (e.g., halogens) often show enhanced bioactivity due to increased electrophilicity at the thiocarbonyl group .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

Disordered phenyl rings or solvent molecules complicate refinement. Strategies include:

- SHELXL Refinement : Using PART and SUMP instructions to model partial occupancy .

- Twinned Data Analysis : HKLF 5 format in SHELXL handles twinning ratios >0.3, common in orthorhombic systems .

- Hydrogen Bond Metrics : D–H···A angles <150° may indicate unresolved disorder, requiring constraints during refinement .

Q. How can researchers resolve contradictions in reported spectroscopic data for structurally similar analogs?

Discrepancies in NMR or IR peaks often stem from solvent polarity or tautomeric equilibria. Solutions include:

- Variable-Temperature NMR : Identifies tautomers (e.g., thione-thiol equilibria) by observing peak splitting at low temperatures.

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict vibrational frequencies to validate experimental IR data .

- Comparative Crystallography : Cross-referencing with CSD entries (e.g., CCDC 1234567) confirms bond-length anomalies .

Q. What role do non-covalent interactions play in the compound’s stability and reactivity?

Hydrogen bonds (N–H···O/S) and π-stacking between phenyl rings dictate solid-state stability. For example:

- N2–H2···O2 Interactions : In crystal structures, these bonds (D···A = 2.7836 Å) stabilize the imidazolidinone core .

- C–H···π Contacts : Contribute to layered packing, reducing solubility in apolar solvents. Disruption of these interactions via solvent choice (e.g., DMSO) increases reactivity in nucleophilic substitution reactions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

- Substituent Effects : Electron-donating groups (e.g., –OCH) at the phenyl ring improve metabolic stability but reduce solubility.

- Thiocarbonyl Modifications : Replacing sulfur with selenium increases redox activity but may introduce toxicity.

- Pharmacokinetic Optimization : LogP values >3.5 correlate with blood-brain barrier penetration, critical for CNS-targeted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.